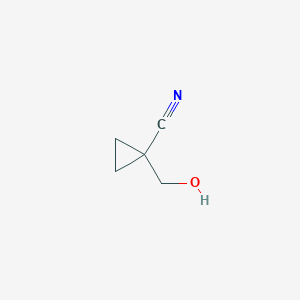

1-(Hydroxymethyl)cyclopropanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5(4-7)1-2-5/h7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCQBAJOOAMKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621758 | |

| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98730-77-9 | |

| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic Guide to 1-(Hydroxymethyl)cyclopropanecarbonitrile: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)cyclopropanecarbonitrile (CAS No. 98730-77-9) is a valuable building block in organic synthesis, notable for its strained cyclopropyl core functionalized with both a nitrile and a hydroxymethyl group. This unique combination of features makes it a precursor for more complex molecules in medicinal chemistry and materials science. A thorough understanding of its structural characteristics is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data serves as the cornerstone of this guide, predicted ¹³C NMR, IR, and MS data are provided with robust justifications based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular mass and provides insights into the molecule's fragmentation patterns, further confirming its structure.

Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol

Caption: ¹H NMR spectral assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

A typical ¹³C NMR experiment would be performed on the same sample prepared for ¹H NMR analysis. The spectrum would be acquired on a 125 MHz spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Predicted Data Summary and Interpretation

| Predicted Chemical Shift (δ) ppm | Carbon Environment | Rationale |

| ~118-125 | -C≡N | The nitrile carbon is significantly deshielded and typically appears in this region. [1] |

| ~60-70 | -CH₂OH | The carbon attached to the electronegative oxygen atom is deshielded and expected in this range. [2] |

| ~20-30 | Quaternary Cyclopropyl C | The quaternary carbon of the cyclopropane ring, substituted with two electron-withdrawing groups, will be downfield relative to unsubstituted cyclopropane carbons. |

| ~10-20 | Cyclopropyl -CH₂- | The methylene carbons of the cyclopropane ring are highly shielded and appear upfield. Unsubstituted cyclopropane resonates at -2.7 ppm. [3]Substitution will cause a downfield shift. |

Interpretation:

-

Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group is expected to be the most downfield signal, typically appearing in the 115-125 ppm range. [4]* Hydroxymethyl Carbon (-CH₂OH): The carbon directly bonded to the hydroxyl group will be significantly deshielded by the electronegative oxygen, placing its resonance in the 50-65 ppm range. [2]* Quaternary Cyclopropyl Carbon: This carbon is unique as it is part of the strained ring and bonded to both the nitrile and hydroxymethyl groups. Its chemical shift will be influenced by both substituents and the ring strain, placing it downfield of the other ring carbons.

-

Cyclopropyl Methylene Carbons (-CH₂-): Due to the symmetry of the substitution, the two methylene carbons of the cyclopropane ring are chemically equivalent. They are expected to resonate at a significantly upfield position, a characteristic feature of cyclopropane rings. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A drop of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity & Shape |

| ~3550-3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| ~3100-3000 | C-H stretch | Cyclopropyl C-H | Medium |

| ~2950-2850 | C-H stretch | Methylene (-CH₂-) | Medium |

| ~2260-2220 | C≡N stretch | Nitrile (-C≡N) | Medium, Sharp |

| ~1050 | C-O stretch | Primary Alcohol | Strong |

Interpretation:

-

~3550-3200 cm⁻¹ (O-H stretch): A strong and broad absorption in this region is the definitive signature of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. [5][6][7][8]* ~3100-3000 cm⁻¹ (C-H stretch): The C-H stretching vibrations of the cyclopropane ring are expected just above 3000 cm⁻¹, which is characteristic of C-H bonds on sp² or strained sp³ carbons.

-

~2950-2850 cm⁻¹ (C-H stretch): These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene of the hydroxymethyl group.

-

~2260-2220 cm⁻¹ (C≡N stretch): A sharp, medium-intensity peak in this region is characteristic of a nitrile group. [9][10]Its position in a relatively clear part of the spectrum makes it an excellent diagnostic peak.

-

~1050 cm⁻¹ (C-O stretch): A strong absorption in this region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol. [9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol

The mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample would be introduced into the ion source, and the resulting fragments would be separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Analysis

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 97 , corresponding to the molecular weight of C₅H₇NO. For a primary alcohol, this peak may be weak or absent. [11][12][13] Key Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the functional groups, particularly the primary alcohol, and the strained cyclopropane ring.

-

α-Cleavage: This is a characteristic fragmentation for alcohols. Cleavage of the bond between the quaternary cyclopropyl carbon and the hydroxymethyl carbon is highly favorable, leading to the loss of a CH₂OH radical.

-

[C₅H₇NO]⁺˙ → [C₄H₅N]⁺ + •CH₂OH (m/z = 67)

-

-

Loss of Water (Dehydration): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols. [14] * [C₅H₇NO]⁺˙ → [C₅H₅N]⁺˙ + H₂O (m/z = 79)

-

Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) is also plausible.

-

[C₅H₇NO]⁺˙ → [C₄H₅N]⁺˙ + CH₂O (m/z = 67)

-

-

Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments. For instance, the loss of an ethylene molecule (C₂H₄, 28 Da) after ring opening is a known pathway for cyclopropyl compounds. [15][16] * [C₅H₇NO]⁺˙ → Ring Opening → [C₃H₃NO]⁺˙ + C₂H₄ (m/z = 69)

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The experimental ¹H NMR data precisely maps the proton environments, highlighting the characteristic upfield shifts of the cyclopropyl protons and the downfield singlet of the hydroxymethyl group. While experimental data for ¹³C NMR, IR, and MS are not widely published, robust predictions based on fundamental principles and analogous structures offer a reliable framework for their interpretation. The nitrile group is readily identified by its characteristic IR absorption around 2240 cm⁻¹ and its ¹³C NMR signal above 118 ppm. The primary alcohol is confirmed by the broad O-H stretch in the IR spectrum, the ¹³C NMR signal around 65 ppm, and predictable fragmentation patterns in mass spectrometry, such as the loss of water and α-cleavage. This comprehensive spectroscopic guide serves as a valuable resource for scientists utilizing this versatile building block, enabling confident structural verification and facilitating its application in complex synthetic endeavors.

References

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Gerber, P. R. (2013). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 78(9), 4483–4489. [Link]

-

ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

-

ACS Publications. (1981, April 1). Carbon-13 magnetic resonance dipolar spectroscopy. Orientation of the chemical shift tensor in cyclopropane. Retrieved from [Link]

-

RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, July 9). H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7. [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. Retrieved from [Link]

-

YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. Retrieved from [Link]

-

Springer. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. GCMS Section 6.10 [people.whitman.edu]

- 12. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanecarbonitrile (CAS 98730-77-9)

Introduction

1-(Hydroxymethyl)cyclopropanecarbonitrile, registered under CAS number 98730-77-9, is a bifunctional organic molecule of increasing interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. This compact molecule features a unique combination of a strained cyclopropane ring, a primary alcohol, and a nitrile functional group. This trifecta of chemical features makes it a valuable and versatile building block in synthetic chemistry. The rigid cyclopropane scaffold is a desirable motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency of drug candidates.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

It is crucial to distinguish CAS 98730-77-9 from a similar compound, 1-(hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), which contains an additional methylene group. Much of the readily available online data can be ambiguous, and researchers are advised to verify the CAS number to ensure they are working with the correct molecule.[4][5][6][7][8][9]

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The information available is primarily from supplier specifications and computational predictions.

| Property | Value | Source |

| CAS Number | 98730-77-9 | [10][11][12][13] |

| Molecular Formula | C₅H₇NO | [14][10] |

| Molecular Weight | 97.12 g/mol | [14][10] |

| Appearance | Colorless to light yellow liquid | [15] |

| Purity | Typically ≥95% | [14] |

| Predicted Boiling Point | 227.9 ± 13.0 °C | [15] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [15] |

| Predicted pKa | 15.10 ± 0.10 | [15] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [15] |

Solubility: While specific solubility data is scarce, the presence of a hydroxyl group suggests miscibility with polar organic solvents such as alcohols, THF, and DMSO. Its polarity, arising from the nitrile and hydroxyl groups, would likely limit its solubility in nonpolar hydrocarbon solvents.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for the structural confirmation of this molecule.

-

¹H NMR (500 MHz, CDCl₃): δ 0.96-1.01 (m, 2H, cyclopropyl CH₂), 1.27-1.31 (m, 2H, cyclopropyl CH₂), 3.64 (s, 2H, CH₂OH).[15]

The proton NMR spectrum is characterized by two multiplets in the upfield region, corresponding to the diastereotopic methylene protons of the cyclopropane ring. The singlet at 3.64 ppm is indicative of the hydroxymethyl protons.

-

Cyclopropyl CH₂ carbons: ~10-20 ppm

-

Quaternary cyclopropyl carbon: ~20-30 ppm

-

Hydroxymethyl carbon (CH₂OH): ~60-70 ppm

-

Nitrile carbon (CN): ~118-125 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (cyclopropane): Peaks just above 3000 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹

-

C-O stretch (primary alcohol): A strong band in the 1000-1075 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 97. Fragmentation would likely involve the loss of a hydroxymethyl radical (•CH₂OH), a hydrogen cyanide molecule (HCN), or cleavage of the cyclopropane ring.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity and confirming the identity of this relatively volatile compound. A non-polar or medium-polarity capillary column would be appropriate for separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be an effective method for purity determination. UV detection at a low wavelength (e.g., ~210 nm) would be necessary due to the lack of a strong chromophore.

Synthesis and Reactivity

Synthetic Protocol: Reduction of Ethyl 1-Cyanocyclopropanecarboxylate

A common and effective method for the synthesis of this compound is the reduction of the corresponding ester, ethyl 1-cyanocyclopropanecarboxylate.[15]

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 1-cyanocyclopropanecarboxylic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium borohydride (LiBH₄, 2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 18 hours, monitoring the reaction progress by TLC or GC.

-

Workup: Cool the mixture to 0°C and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Dilute the mixture with brine and perform sequential extractions with ethyl acetate, dichloromethane, and a 10% methanol/dichloromethane solution.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product as a clear oil.[15]

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Hydroxymethyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions, a key step in its use for synthesizing more complex molecules.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in addition reactions with organometallic reagents.

-

Cyclopropane Ring: The strained ring is generally stable under many reaction conditions but can undergo ring-opening reactions under certain catalytic (e.g., hydrogenation with specific catalysts) or radical conditions.

Role in Drug Discovery and Biological Context

While there is no evidence to suggest that this compound possesses intrinsic biological activity, its significance lies in its utility as a structural component in the design of pharmacologically active compounds.

Key Building Block for TLR7 Agonists

This molecule has been identified as a crucial intermediate in the synthesis of novel Toll-like receptor 7 (TLR7) agonists.[16] TLR7 is a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[17] Activation of TLR7 can trigger a potent antiviral and antitumor immune response.[16][17][18][19]

In the synthesis of these agonists, the hydroxymethyl group of this compound is typically activated (e.g., converted to a mesylate) to allow for alkylation of a purine scaffold, a common core structure for TLR7 agonists. The cyclopropyl-nitrile moiety serves to modulate the physicochemical properties and conformational rigidity of the final molecule, which can influence its binding to the TLR7 receptor and its overall pharmacological profile.

Caption: Generalized TLR7 signaling pathway activated by agonists.

The Importance of the Cyclopropane Ring in Medicinal Chemistry

The inclusion of a cyclopropane ring in drug candidates is a well-established strategy in medicinal chemistry. This small, rigid ring system offers several advantages:

-

Conformational Rigidity: The cyclopropane ring can lock flexible molecules into a specific, biologically active conformation, which can enhance binding affinity to the target protein.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkane counterparts. This can lead to an improved pharmacokinetic profile.[1][2][20]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][21][22][23]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][24]

-

Precautionary Statements: It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[14]

Conclusion

This compound (CAS 98730-77-9) is a valuable bifunctional building block with significant potential in the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural features, combining a rigid cyclopropane ring with reactive hydroxyl and nitrile functionalities, make it an attractive starting material for creating novel therapeutics, as exemplified by its use in the development of potent TLR7 agonists. While detailed experimental data on its physicochemical properties are limited, established synthetic routes and spectroscopic information provide a solid foundation for its use in research. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the importance of versatile building blocks like this compound is likely to increase.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). BenchChem.

- Talele, T. P. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- The Cyclopropyl Group in Medicinal Chemistry. (n.d.).

- Park, C. H., et al. (2021). Application of Cyclopropane in Drug Discovery. PharmaBlock.

- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2023). Journal of Medicinal Chemistry.

- This compound (98730-77-9). (2023). ChemicalBook.

- Quantitative Analyses of Bifunctional Molecules. (2002). Biochemistry, 41(1), 130–138.

- Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. (n.d.). WuXi AppTec.

- This compound (CAS NO. 98730-77-9). (n.d.). Arctom Scientific.

- This compound CAS#: 98730-77-9. (n.d.).

- 1-(Hydroxymethyl)cyclopropaneacetonitrile (C6H9NO). (n.d.). PubChem.

- Nemr, M. T., et al. (2023).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.).

- Design, synthesis, and evaluation of TLR7 agonists. (n.d.).

- [1-(Hydroxymethyl)cyclopropyl]acetonitrile (CAS#:152922-71-9). (n.d.). Chemsrc.

- This compound. (n.d.). Fluorochem.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). Chemical Reviews, 119(1), 325–439.

- Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. (2021). ACS Medicinal Chemistry Letters, 12(5), 786–792.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar.

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery.

- Design and applications of bifunctional small molecules: Why two heads are better than one. (2011). Bioorganic & Medicinal Chemistry Letters, 21(13), 3869–3875.

- 98730-77-9 | this compound. (n.d.). Ambeed.

- 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No: 152922-71-9). (n.d.).

- 1-(Hydroxymethyl)cyclopropaneacetonitrile (152922-71-9). (2023). ChemicalBook.

- Bifunctional Small Molecules for Targeted Protein Degrad

- Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259–1268.

- This compound, min 98%, 100 mg. (n.d.). CP Lab Safety.

- This compound. (n.d.). Full Benefit Biotechnology Co., Ltd.

- 1-(羟基甲基)环丙烷甲腈 (CAS:98730-77-9). (n.d.). LookChem.

- Synthesis and immunological activities of novel Toll-like receptor 7 and 8 agonists. (2012). PloS one, 7(12), e50896.

- Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics. (2021). Scientific Reports, 11(1), 22288.

- [1-(Hydroxymethyl)cyclopropyl]acetonitrile (CAS 152922-71-9). (n.d.). Santa Cruz Biotechnology.

- 2-[1-(HYDROXYMETHYL)CYCLOPROPYL]-ACETONITRILE. (n.d.). ChemNet.

- This compound (CAS 98730-77-9). (n.d.). Santa Cruz Biotechnology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chemnet.com [chemnet.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound [cn.chemhifuture.com]

- 12. 1-(羟基甲基)环丙烷甲腈 - CAS:98730-77-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]

- 13. scbt.com [scbt.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. This compound | 98730-77-9 [chemicalbook.com]

- 16. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and immunological activities of novel Toll-like receptor 7 and 8 agonists. | Semantic Scholar [semanticscholar.org]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 24. arctomsci.com [arctomsci.com]

Introduction: The Strategic Importance of a Strained Intermediate

An In-Depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

1-(Hydroxymethyl)cyclopropane-1-carbonitrile, also known as [1-(hydroxymethyl)cyclopropyl]acetonitrile, is a molecule of significant interest in medicinal chemistry and process development.[1][2] Its unique structure, featuring a strained cyclopropane ring substituted with both a hydroxymethyl and a nitrile-bearing methyl group, makes it a valuable building block for complex molecular architectures. Most notably, it serves as a critical intermediate in the synthesis of Montelukast (Singulair), a widely prescribed leukotriene receptor antagonist used for the treatment of asthma and allergies.[3]

The synthesis of this compound is non-trivial, presenting challenges related to the construction of the sterically demanding 1,1-disubstituted cyclopropane ring and the introduction of two distinct functional groups. This guide provides a detailed examination of the prevalent synthetic strategies, the underlying chemical principles, and a practical, field-tested protocol for its preparation, aimed at researchers, chemists, and professionals in drug development.

Part 1: A Survey of Synthetic Strategies

The synthesis of 1-(hydroxymethyl)cyclopropane-1-carbonitrile can be approached from several distinct retrosynthetic pathways. The choice of strategy often depends on factors such as the availability of starting materials, scalability, cost, and safety considerations. The most prominent methods documented in the scientific literature and patent filings involve the construction of the cyclopropane ring from an acyclic precursor, followed by functional group manipulation.

Two dominant strategies have emerged:

-

The Halogenated Neopentyl Alcohol Route: This is a robust and frequently cited method that begins with a multi-halogenated neopentyl alcohol derivative. The core cyclopropane structure is forged through an intramolecular cyclization reaction, followed by the introduction of the nitrile group.

-

The Pentaerythritol Route: As a more economical approach suitable for large-scale industrial production, this strategy utilizes the inexpensive bulk chemical pentaerythritol as the ultimate starting material.[3][4] This path involves a series of bromination and acetylation steps to create a suitable precursor for cyclization and subsequent cyanation.

The following diagram provides a high-level overview of these strategic approaches.

Caption: High-level overview of primary synthetic routes.

Part 2: Detailed Mechanistic Analysis & Protocol

This section focuses on the most thoroughly documented and reproducible method: the synthesis commencing from a brominated neopentyl alcohol precursor. We will explore the mechanistic details and provide a comprehensive experimental protocol.

Core Reaction Pathway: From Tribromoneopentyl Alcohol

A highly effective synthesis begins with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (tribromoneopentyl alcohol), a commercially available starting material. The synthesis proceeds in two key stages: reductive intramolecular cyclization and nucleophilic cyanation.

Caption: Core two-step synthesis from tribromoneopentyl alcohol.

Step 1: Reductive Intramolecular Cyclization

The formation of the cyclopropane ring is the critical step. It is achieved by treating tribromoneopentyl alcohol with a reducing agent, typically zinc powder, in the presence of a base.[5]

-

Mechanism and Rationale : The reaction proceeds via a variation of the Simmons-Smith reaction mechanism. Zinc metal reductively inserts into one of the carbon-bromine bonds, forming an organozinc intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, displacing a second bromide on an adjacent carbon to form the three-membered ring. The presence of a base is crucial to neutralize any acidic byproducts generated during the reaction. This one-pot cyclization is efficient for creating the sterically hindered 1,1-disubstituted cyclopropane core.

Step 2: Nucleophilic Cyanation

With the 1-(bromomethyl)cyclopropyl-methanol intermediate in hand, the final step is the introduction of the nitrile group. This is a classic nucleophilic substitution (SN2) reaction.

-

Mechanism and Rationale : The intermediate is reacted with a cyanide salt, such as sodium cyanide or cuprous cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the primary carbon bearing the bromine atom and displacing the bromide leaving group. The choice of a polar aprotic solvent is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction. The reaction is typically heated to between 60-80°C to ensure a reasonable reaction rate.[5]

Experimental Protocol

The following protocol is adapted from established procedures found in the patent literature, specifically CN103058884B.[5] It provides a reliable method for the synthesis of the target compound.

WARNING: This procedure involves highly toxic cyanide salts. All operations involving cyanides must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. A cyanide antidote kit should be readily accessible.

Materials and Reagents:

-

1-(Bromomethyl)cyclopropyl-methanol (e.g., 6.00 g)

-

Sodium Cyanide (NaCN) (e.g., 1.58 g)

-

N,N-Dimethylformamide (DMF) (e.g., 20 mL)

-

Sodium Carbonate (for pH adjustment)

-

Chlorine Bleach Solution (for cyanide quenching)

-

Dichloromethane (DCM) (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer/temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure Workflow:

Caption: Step-by-step experimental workflow for cyanation.

Step-by-Step Instructions:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and temperature probe, combine the crude 1-(bromomethyl)cyclopropyl-methanol (6.00 g) and DMF (20 mL).

-

Addition of Reagents: Add sodium cyanide (1.58 g) to the mixture. Carefully add small portions of sodium carbonate to adjust the system pH to approximately 9.

-

Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain this temperature for approximately 10 hours. The reaction progress should be monitored by a suitable analytical technique such as GC-MS or TLC.

-

Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add chlorine bleach solution to the reaction mixture in the fume hood to oxidize and destroy any residual cyanide. Stir for at least 2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (e.g., 3 x 50 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a crude brown oil.

-

Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at 140-141°C / 20 mmHg to obtain the final product as a light-yellow liquid.[5]

Part 3: Data Summary and Characterization

The successful synthesis should yield a product with the expected properties. The table below summarizes the key quantitative data derived from the described protocol.

| Parameter | Value | Source |

| Starting Material | 1-(Bromomethyl)cyclopropyl-methanol | [5] |

| Key Reagent | Sodium Cyanide (NaCN) | [5] |

| Solvent | N,N-Dimethylformamide (DMF) | [5] |

| Reaction Temperature | 60 °C | [5] |

| Reaction Time | 10 hours | [5] |

| Boiling Point (Product) | 140-141 °C @ 20 mmHg | [5] |

| Typical Yield | ~90% | [5] |

| Typical Purity | >97% | [5] |

| Molecular Formula | C₆H₉NO | [2] |

| Molecular Weight | 111.14 g/mol | [2] |

Conclusion

The synthesis of 1-(hydroxymethyl)cyclopropane-1-carbonitrile is a well-established process that is crucial for the pharmaceutical industry. The route via reductive cyclization of a brominated neopentyl alcohol followed by nucleophilic cyanation offers a reliable and high-yielding pathway. While alternative methods using more economical starting materials like pentaerythritol exist and are suitable for industrial-scale production, the protocol detailed herein provides a robust and accessible method for laboratory and research settings.[3][4] Careful attention to reaction conditions and stringent adherence to safety protocols, particularly concerning the handling of cyanide, are paramount for the successful and safe execution of this synthesis.

References

-

Synthesis of cyclopropanes . Organic Chemistry Portal. Available at: [Link]

-

cyclopropanecarboxylic acid . Organic Syntheses Procedure. Available at: [Link]

- US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile. Google Patents.

- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile. Google Patents.

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.

-

Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile . Eureka | Patsnap. Available at: [Link]

- CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.

-

A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane . Organic Syntheses Procedure. Available at: [Link]

- WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.

-

1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 . PubChem. Available at: [Link]

-

Synthesis of 1, 1-cyclopropanedimethanol . ResearchGate. Available at: [Link]

-

Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104) . YouTube. Available at: [Link]

Sources

- 1. 152922-71-9 CAS Manufactory [m.chemicalbook.com]

- 2. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 5. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

1-(hydroxymethyl)cyclopropanecarbonitrile reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of 1-(Hydroxymethyl)cyclopropanecarbonitrile

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry and drug development, this compound has emerged as a pivotal structural motif. Its chemical architecture, featuring a strained cyclopropane ring appended with both a nucleophilic hydroxyl group and an electrophilic nitrile, presents a unique confluence of reactivity. This duality makes it an exceptionally versatile building block for synthesizing complex molecular targets. The inherent ring strain of the cyclopropane moiety can be strategically harnessed to drive specific chemical transformations, while the hydroxyl and nitrile functionalities offer orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.

Part 1: The Genesis - Mechanistic Pathways to Synthesis

The efficient construction of the this compound core is paramount for its application. Two predominant synthetic strategies have proven robust and scalable, each with distinct mechanistic underpinnings and experimental considerations.

Synthesis via Reductive Ester Cleavage

A highly reliable method involves the selective reduction of a diester precursor, ethyl 1-cyanocyclopropanecarboxylate. This approach leverages the differential reactivity of the ester and nitrile groups towards specific reducing agents.

Mechanism Deep Dive: The choice of Lithium borohydride (LiBH₄) is critical. It is a milder reducing agent than Lithium aluminum hydride (LiAlH₄), which would indiscriminately reduce both the ester and the nitrile. The reaction proceeds via nucleophilic acyl substitution. The hydride (H⁻) from LiBH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating the ethoxide leaving group to yield an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol. The nitrile group remains largely unaffected under these conditions, a testament to the chemoselectivity of the chosen reagent.

Experimental Protocol: Synthesis of this compound[1]

-

To a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add Lithium borohydride (LiBH₄, 2.0 equiv.).

-

Heat the reaction mixture to 50°C and maintain for 18 hours, monitoring by TLC or LC-MS. Causality: The elevated temperature is necessary to overcome the activation energy for the reduction of the sterically hindered ester.

-

Upon completion, cool the mixture to 0°C and cautiously quench the excess LiBH₄ by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Dilute the mixture with brine and perform sequential extractions with ethyl acetate and dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a clear oil.

Synthesis via Nucleophilic Cyanide Displacement

An alternative route involves a classic nucleophilic substitution reaction, starting from a pre-formed cyclopropylmethanol bearing a suitable leaving group.

Mechanism Deep Dive: This pathway follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. A precursor such as 1-bromomethyl cyclopropyl methanol is treated with a cyanide salt, like sodium or cuprous cyanide.[2] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine. The reaction proceeds via a backside attack, leading to the inversion of stereochemistry if the carbon were chiral, and displaces the bromide ion in a single, concerted step. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive.[2]

Experimental Protocol: Synthesis from 1-bromomethyl cyclopropyl methanol[2]

-

Dissolve 1-bromomethyl cyclopropyl methanol (1.0 equiv.) in N,N-dimethylformamide (DMF).

-

Add sodium cyanide (NaCN, >1.0 equiv.) and a base such as sodium carbonate to maintain a basic pH (e.g., pH 9). Causality: The basic medium prevents the formation of toxic HCN gas and ensures the cyanide remains in its anionic, nucleophilic form.

-

Heat the reaction mixture to 60-80°C and monitor for 5-10 hours.[2]

-

After completion, cool the reaction and quench by adding an oxidizing agent like sodium hypochlorite solution to destroy excess cyanide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic phase, dry, and purify by distillation under reduced pressure.[2]

Synthesis Workflow Overview

Caption: The nitrile hydrolysis pathway proceeds via an amide intermediate.

The nitrile group can be fully reduced to a primary amine using powerful hydride reagents.

Mechanism: The reduction with Lithium aluminum hydride (LiAlH₄) involves two successive additions of a hydride ion (H⁻).

-

First Hydride Addition: The hydride attacks the electrophilic nitrile carbon, breaking one of the pi bonds of the triple bond. This forms an imine anion, which is stabilized as an aluminum complex. [3]2. Second Hydride Addition: A second hydride ion attacks the imine carbon of the complex, breaking the remaining pi bond.

-

Workup: The resulting dianion-aluminum complex is hydrolyzed during aqueous workup to liberate the primary amine. Causality: This reaction must be conducted in an anhydrous ether solvent (e.g., THF, Et₂O) because LiAlH₄ reacts violently with protic solvents like water or alcohols.

Reactions of the Hydroxyl Group

The primary alcohol functionality provides a handle for oxidation and other standard alcohol transformations.

The hydroxymethyl group can be selectively oxidized.

-

To an Aldehyde: Using mild, anhydrous oxidizing agents like Pyridinium chlorochromate (PCC) in dichloromethane (DCM) prevents over-oxidation. The mechanism involves the formation of a chromate ester followed by E2 elimination.

-

To a Carboxylic Acid: Stronger oxidizing agents such as Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) or TEMPO-catalyzed bleach (NaOCl) will oxidize the primary alcohol directly to the carboxylic acid.

Reactions of the Cyclopropane Ring

The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, a property that can be exploited synthetically. [4]

In the presence of strong acids, the cyclopropane ring can be protonated. This generates a highly unstable protonated cyclopropane, which rapidly rearranges to a more stable carbocation (typically secondary or tertiary, following Markovnikov's rule). The carbocation is then trapped by a nucleophile present in the medium. The regiochemistry of this opening is dictated by the electronic effects of the substituents. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the hydroxymethyl group will influence which C-C bond is cleaved and where the subsequent nucleophilic attack occurs. This reactivity opens pathways to linear or larger ring systems that would be difficult to access otherwise. [4]

Part 3: Data Summary and Concluding Remarks

This guide has delineated the principal reaction mechanisms of this compound, a building block of significant strategic importance. A summary of the key transformations is presented below.

| Transformation | Functional Group | Reagents & Conditions | Product Class | Mechanistic Hallmark |

| Synthesis | Ester | LiBH₄, THF, 50°C | Alcohol | Chemoselective hydride reduction |

| Synthesis | Alkyl Halide | NaCN, DMF, 60-80°C | Nitrile | Sₙ2 displacement |

| Hydrolysis | Nitrile | H₃O⁺ or NaOH, heat | Carboxylic Acid | Nucleophilic addition to C≡N |

| Reduction | Nitrile | LiAlH₄, then H₂O workup | Primary Amine | Double hydride addition |

| Oxidation | Alcohol | PCC or Jones Reagent | Aldehyde or Carboxylic Acid | Formation of oxidized C-O bond |

| Ring Opening | Cyclopropane | Strong Acid (e.g., HBr) | Halogenated Butene derivative | Strain-release-driven carbocation rearrangement |

Mastery of these mechanisms empowers the synthetic chemist to strategically deploy this compound in the design and execution of novel synthetic routes. Its unique combination of a strained ring and versatile functional groups ensures its continued prominence as a high-value intermediate in the pursuit of complex molecular architectures for the pharmaceutical and agrochemical industries.

References

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.

-

5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. Available at: [Link]

-

Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note . Save My Exams. Available at: [Link]

-

hydrolysis of nitriles . Chemguide. Available at: [Link]

-

20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes . PubMed. Available at: [Link]

Sources

- 1. This compound | 98730-77-9 [chemicalbook.com]

- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Energetic Landscape of a Privileged Scaffold: A Technical Guide to the Thermodynamic Properties of Cyclopropane Derivatives

Abstract

The cyclopropane ring, a cornerstone of modern medicinal chemistry, imparts a unique combination of rigidity, metabolic stability, and conformational control to bioactive molecules.[1] Its inherent ring strain, a consequence of its constrained geometry, is the primary determinant of its reactivity and thermodynamic properties. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this "privileged scaffold." This guide provides an in-depth exploration of the thermodynamic landscape of cyclopropane derivatives, integrating theoretical principles with practical experimental and computational methodologies. We will delve into the origins of ring strain, the influence of substituents on thermodynamic stability, and provide actionable protocols for the determination of key thermodynamic parameters.

The Heart of the Matter: Understanding Ring Strain in Cyclopropane

The defining characteristic of the cyclopropane ring is its significant strain energy, which for the parent molecule is approximately 115 kJ/mol (27.5 kcal/mol).[2][3] This high energy content arises from two primary sources: angle strain and torsional strain.

-

Angle Strain (Baeyer Strain): The C-C-C bond angles in the planar cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms.[4] This forces the C-C sigma bonds to be formed from poorly overlapping orbitals, resulting in "bent" or "banana" bonds and a significant accumulation of strain energy.[4]

-

Torsional Strain (Pitzer Strain): Due to the planar and rigid nature of the ring, the hydrogen atoms on adjacent carbon atoms are in a fully eclipsed conformation.[4] This steric repulsion between the electron clouds of the C-H bonds further contributes to the overall ring strain.

This inherent strain is not a liability but rather a key feature that medicinal chemists can exploit. The high energy of the ring makes it a good leaving group in certain reactions and influences the conformation of attached side chains, which can be crucial for optimizing interactions with biological targets.[1][5]

Caption: The major contributors to the high ring strain in cyclopropane.

The Impact of Substitution: Modulating Thermodynamic Stability

The introduction of substituents onto the cyclopropane ring can significantly alter its thermodynamic properties. The nature, number, and stereochemical arrangement of these substituents can either exacerbate or alleviate the inherent ring strain.

-

Electron-Withdrawing Groups: Substituents like fluorine can have a complex effect. While geminal fluorination can be stabilizing due to anomeric-like interactions (nF → σ*CF), the overall effect of multiple fluorine substitutions can be destabilizing due to steric and dipolar repulsions.[6][7] For instance, the formation of all-cis-1,2,3-trifluorocyclopropane is energetically unfavorable.[6]

-

Alkyl Groups: Alkyl substitution generally has a less pronounced effect on the ring strain itself, but steric interactions between substituents can become significant. For example, the strain energy of 1,1,2,2-tetramethylcyclopropane is higher than that of less substituted methylcyclopropanes due to increased steric hindrance.[8]

-

Aryl Groups: The introduction of an aryl group can lead to conjugation with the "pseudo-pi" system of the cyclopropane ring, which can have a stabilizing effect. This interaction is a key feature in many cyclopropane-containing drugs.[9]

-

Fused Rings: In bicyclic systems containing a cyclopropane ring, the strain energy can be significantly higher than the sum of the individual ring strains. For example, bicyclo[1.1.0]butane has a strain energy of 267 kJ/mol (63.9 kcal/mol), much greater than two isolated cyclopropane rings.[8]

Table 1: Thermodynamic Data for Selected Cyclopropane Derivatives

| Compound | Formula | ΔfH°(g) (kJ/mol) | Strain Energy (kJ/mol) | Reference(s) |

| Cyclopropane | C₃H₆ | 53.3 | 115 | [2][10] |

| Methylcyclopropane | C₄H₈ | -29.7 | 125 | [8] |

| Ethylcyclopropane | C₅H₁₀ | -50.2 | 126 | [8] |

| 1,1-Dimethylcyclopropane | C₅H₁₀ | -65.3 | 131 | [8] |

| 1,2-trans-Dimethylcyclopropane | C₅H₁₀ | -57.7 | 128 | [8] |

| Cyclopropylamine (g) | C₃H₇N | 77.1 | - | [11] |

| 1,1-Difluorocyclopropane | C₃H₄F₂ | -460.2 | - | [6] |

Experimental Determination of Thermodynamic Properties

Accurate experimental data is the gold standard for understanding the thermodynamics of cyclopropane derivatives. Calorimetry is the primary technique for these measurements.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the heat of combustion (ΔcH°) of a substance, from which the standard enthalpy of formation (ΔfH°) can be calculated.[12][13]

Protocol for a Liquid Cyclopropane Derivative:

-

Sample Preparation:

-

Accurately weigh a volatile liquid sample into a pre-weighed gelatin capsule or absorb it onto a known mass of combustible material like cellulose.[13][14] This prevents evaporation and ensures complete combustion.

-

For non-volatile liquids, accurately weigh the sample directly into the combustion crucible.[14]

-

-

Bomb Assembly:

-

Place the crucible containing the sample into the bomb head.

-

Attach a fuse wire of known length and mass to the electrodes, ensuring it is in contact with the sample.[15]

-

Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 25-30 atm.[13][15]

-

-

Calorimetric Measurement:

-

Submerge the sealed bomb in a known mass of water in the calorimeter's insulating jacket.

-

Allow the system to reach thermal equilibrium while stirring the water.

-

Ignite the sample by passing an electric current through the fuse wire.[13]

-

Record the temperature change of the water until a stable maximum temperature is reached.

-

-

Data Analysis:

-

Calculate the heat released by the combustion (q_comb) using the total heat capacity of the calorimeter system (C_cal) and the measured temperature change (ΔT). C_cal is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Correct for the heat released by the combustion of the fuse wire and the gelatin capsule (if used), and for the formation of nitric acid from any residual nitrogen.

-

Calculate the standard enthalpy of combustion (ΔcH°) per mole of the sample.

-

Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the cyclopropane derivative.[16]

-

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for measuring the heat flow associated with phase transitions, such as melting and boiling, which provides information on the enthalpy of fusion (ΔfusH) and enthalpy of vaporization (ΔvapH).[17][18]

Protocol for a Solid Cyclopropane Derivative:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-5 mg) of the solid sample into a DSC pan.

-

Seal the pan hermetically to prevent sublimation or decomposition.

-

-

DSC Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[19]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

An endothermic peak on the DSC thermogram indicates melting.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔfusH).

-

The onset temperature of the peak corresponds to the melting point.

-

Computational Thermochemistry: A Powerful Predictive Tool

For many novel cyclopropane derivatives, experimental data may not be available. In these cases, computational chemistry provides a reliable means of predicting their thermodynamic properties.[20][21]

The Power of Isodesmic Reactions

Directly calculating the enthalpy of formation from first principles (ab initio methods) can be computationally expensive and prone to errors. A more accurate approach is to use isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[22] This conservation of bond types allows for a significant cancellation of errors in the quantum mechanical calculations, leading to more accurate reaction enthalpies.[3]

Caption: A streamlined workflow for calculating thermodynamic properties.

Protocol for Calculating Enthalpy of Formation using DFT and Isodesmic Reactions

-

Select the Target Molecule: Choose the cyclopropane derivative for which you want to calculate the enthalpy of formation.

-

Design an Isodesmic Reaction:

-

Construct a balanced chemical equation where the target molecule is a reactant.

-

Choose well-characterized, strain-free molecules for the other reactants and products to ensure the number and type of each bond are conserved. For example, to calculate the enthalpy of formation of methylcyclopropane: Methylcyclopropane + Ethane → Propane + Propane

-

Ensure that the experimental enthalpies of formation for all other species in the reaction are accurately known.

-

-

Perform Quantum Mechanical Calculations:

-

Use a suitable level of theory and basis set, such as Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, which often provides a good balance of accuracy and computational cost.[6]

-

Optimize the geometry of each molecule in the isodesmic reaction.

-

Perform a frequency calculation for each optimized structure to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

-

Calculate the Reaction Enthalpy (ΔH_rxn):

-

The enthalpy of reaction is calculated as the sum of the enthalpies of the products minus the sum of the enthalpies of the reactants, including ZPVE and thermal corrections.

-

-

Calculate the Enthalpy of Formation of the Target Molecule (ΔfH°(target)):

-

Rearrange the Hess's Law equation: ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants)

-

Solve for the unknown enthalpy of formation of your target molecule using the calculated ΔH_rxn and the known experimental ΔfH° values for the other species in the reaction.

-

Conclusion: A Thermodynamic Perspective on a Privileged Scaffold

The thermodynamic properties of cyclopropane derivatives are intrinsically linked to their unique structural features and are a critical consideration in their application in drug discovery and materials science. The high ring strain, while a source of reactivity, also provides a means to enforce specific molecular conformations and enhance metabolic stability.[1][5][23] By understanding the interplay of angle and torsional strain, and the influence of substituents, researchers can rationally design novel cyclopropane-containing molecules with tailored thermodynamic and pharmacokinetic profiles. The combination of precise experimental techniques like calorimetry and powerful predictive computational methods provides a comprehensive toolkit for exploring the energetic landscape of this versatile and valuable chemical motif. This guide serves as a foundational resource for scientists seeking to leverage the principles of thermodynamics to unlock the full potential of cyclopropane derivatives in their research and development endeavors.

References

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. (URL: [Link])

-

how to prepare various samples for firing in an oxygen bomb calorimeter. (2017). DDS Calorimeters. (URL: [Link])

-

Sop For BOMB Calorimeter. Scribd. (URL: [Link])

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. (URL: [Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (URL: [Link])

-

How Do You Set Up A Bomb Calorimeter Correctly? - Chemistry For Everyone. (2025). YouTube. (URL: [Link])

-

The calculation of thermodynamic properties of molecules. Chemical Society Reviews. (URL: [Link])

-

Procedure Development to Determine the Heat of Combustion of an Energetic Liquid by Bomb Calorimetry. (URL: [Link])

-

The calculation of thermodynamic properties of molecules. Center for Molecular Modeling. (URL: [Link])

-

CALO-10 - Bomb Calorimeter Operation Instructions. MRC. (URL: [Link])

-

The enthalpies of combustion and formation of some alkyl cyclopropanest¢. (URL: [Link])

-

ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. (URL: [Link])

-

Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society. (URL: [Link])

-

Cyclopropane. NIST WebBook. (URL: [Link])

-

Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). ACS Catalysis. (URL: [Link])

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

QSPR Evaluation of thermodynamic properties of acyclic and aromatic compounds. ResearchGate. (URL: [Link])

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. (URL: [Link])

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Cyclopropane Enthalpy of Formation. Active Thermochemical Tables. (URL: [Link])

-

Synthesis and Properties of Bicyclic Small Ring Compounds. (URL: [Link])

-

The Evaluation of Strain and Stabilization in Molecules Using Isodesmic Reactions. University of Missouri-St. Louis. (URL: [Link])

-

How can I calculate the enthalpy for solids using DFT for a solid to solid phase transformation study? ResearchGate. (URL: [Link])

-

The enthalpies of combustion and formation of cyclopropylamine. The C--N thermochemical bond energyt~. (URL: [Link])

-

3 Ways to Calculate the Enthalpy of a Chemical Reaction. wikiHow. (URL: [Link])

-

Stability of cycloalkanes. Khan Academy. (URL: [Link])

-

Differential scanning calorimetry. Wikipedia. (URL: [Link])

-

Conventional strain energy estimates for cyclopropane (eq. 1) and.... ResearchGate. (URL: [Link])

-

Enthalpy - the four common ways to calculate delta H. YouTube. (URL: [Link])

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. (URL: [Link])

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. (URL: [Link])

-

Applications of isodesmic‐type reactions for computational thermochemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science. (URL: [Link])

-

Isodesmic.pdf. NWChem. (URL: [Link])

-

1 31 August 2023 AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry Introduction DSC is. (URL: [Link])

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Strain Energy Increments [owl.umass.edu]

- 4. Khan Academy [khanacademy.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. studylib.net [studylib.net]

- 10. Cyclopropane [webbook.nist.gov]

- 11. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

Conformational Landscape of 1-(hydroxymethyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The cyclopropane ring, a recurring motif in contemporary medicinal chemistry, imparts unique structural and electronic properties to bioactive molecules.[1][2] Its inherent rigidity can pre-organize a molecule into a desired bioactive conformation, potentially enhancing potency and selectivity while improving metabolic stability.[3][4] This guide provides an in-depth conformational analysis of 1-(hydroxymethyl)cyclopropanecarbonitrile, a key building block in the synthesis of various pharmaceutical agents.[5] We will explore the conformational preferences governed by the interplay of steric hindrance, intramolecular hydrogen bonding, and subtle stereoelectronic effects. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for computational and experimental conformational analysis.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane scaffold is more than just a three-membered carbocycle; it is a powerful tool for molecular design.[1] The strained nature of the ring results in C-C bonds with enhanced π-character, influencing the electronic properties of adjacent functionalities.[2] From a conformational standpoint, the cyclopropane ring acts as a rigid anchor, restricting the rotational freedom of its substituents and presenting them to a biological target in a well-defined spatial arrangement.[4][6] This conformational constraint can be entropically favorable for binding and can lead to a significant increase in ligand efficiency.[2] this compound embodies these desirable characteristics, making its conformational understanding crucial for the rational design of next-generation therapeutics.

The Conformational Possibilities of this compound

The conformational landscape of this compound is primarily defined by the rotation around the C1-C(hydroxymethyl) and C1-C(acetonitrile) bonds. However, due to the geminal substitution pattern, the key determinant of the overall shape is the orientation of the hydroxymethyl group relative to the nitrile and the cyclopropane ring.

The principal rotational bond to consider is the one connecting the cyclopropane ring to the hydroxymethyl group. Rotation around this bond will dictate the spatial relationship between the hydroxyl group, the nitrile, and the cyclopropane ring.

We can hypothesize the existence of several low-energy conformers, stabilized or destabilized by a combination of factors:

-

Steric Hindrance: Repulsive interactions between the hydroxymethyl group, the nitrile group, and the hydrogens on the cyclopropane ring will disfavor certain conformations.

-

Intramolecular Hydrogen Bonding: A key stabilizing interaction can be the formation of a hydrogen bond between the hydroxyl proton and the nitrogen of the nitrile group. This would significantly favor conformations where these two groups are in close proximity.[7][8]

-

Stereoelectronic Effects: The unique electronic nature of the cyclopropane ring can influence the conformational preferences.[9][10] Hyperconjugative interactions between the orbitals of the C-C bonds of the ring and the antibonding orbitals of the C-O and C-C bonds of the substituents can lead to stabilization of specific rotamers.[11]

Computational Conformational Analysis: A Predictive Approach

A robust computational workflow is essential for predicting the low-energy conformers and understanding the factors that govern their relative stabilities.[12]

Computational Workflow

A multi-step approach is recommended to balance computational cost and accuracy.[13][14]

Caption: A comprehensive workflow for experimental conformational analysis using NMR.

Detailed NMR Protocol

Step 1: Sample Preparation

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements. [15] Step 2: Initial 1D and 2D NMR for Assignment

-

Acquire a standard ¹H NMR and ¹³C NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals.

Step 3: 2D NOESY/ROESY Acquisition

-

Rationale: To detect through-space correlations that are indicative of specific conformations. ROESY is often preferred for small molecules as it avoids the issue of zero or negative NOEs for molecules with certain correlation times. [16]* Procedure:

-

Set up a phase-sensitive 2D NOESY or ROESY experiment.

-

Optimize the mixing time to maximize the desired cross-peaks. A range of mixing times may be necessary to observe the buildup of NOEs/ROEs.

-

Step 4: Data Analysis and Interpretation

-

Process the 2D spectra and identify all cross-peaks.

-

The presence of a NOE/ROE between the hydroxyl proton and protons of the cyanomethyl group would be strong evidence for an intramolecularly hydrogen-bonded conformation.

-

Correlations between the hydroxymethyl protons and the cyclopropane ring protons will define the orientation of the hydroxymethyl group relative to the ring.

Step 5: Quantitative Analysis and Comparison with Theory

-

Integrate the NOE/ROE cross-peaks. The intensities are proportional to the inverse sixth power of the interproton distance (r⁻⁶).

-

Compare the experimentally observed NOE/ROE patterns with the interproton distances calculated for the low-energy conformers from the DFT calculations. [17]* This comparison will allow for the validation of the computational model and the determination of the predominant conformation(s) in solution.

Conclusion: A Synergistic Approach to Conformational Understanding